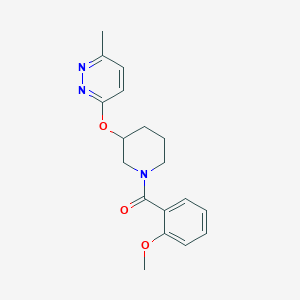
(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H21N3O3 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 327.384.Scientific Research Applications
Anticancer Activity
- Results : The compound inhibits cancer cell growth, induces apoptosis, and disrupts cell cycle progression. Quantitative data includes IC50 values and cell viability percentages .
Antibacterial Properties
- Results : The compound effectively inhibits bacterial growth, making it a candidate for novel antibacterial drug development .
Anti-inflammatory Effects
- Results : The compound reduces pro-inflammatory cytokines and ameliorates inflammation in vivo, making it relevant for inflammatory disease research .
Neuroprotective Potential
- Results : The compound reduces oxidative damage and improves cognitive outcomes, suggesting neuroprotective effects .
Antiviral Activity
- Results : The compound shows promising antiviral activity against specific viruses, warranting further exploration .
Cardiovascular Effects
properties
IUPAC Name |
(2-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-10-17(20-19-13)24-14-6-5-11-21(12-14)18(22)15-7-3-4-8-16(15)23-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMGVTXOXKZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
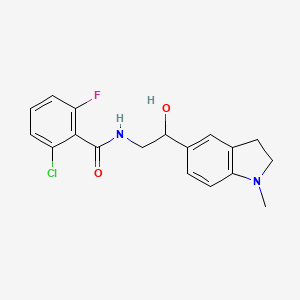
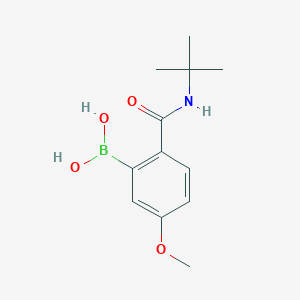
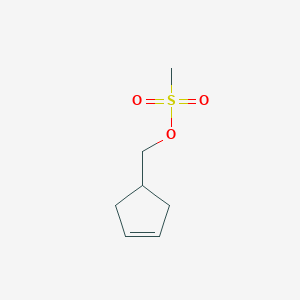
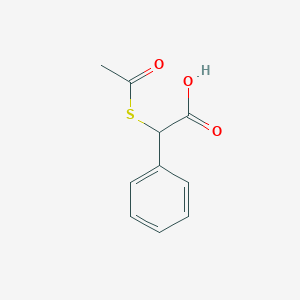
![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)
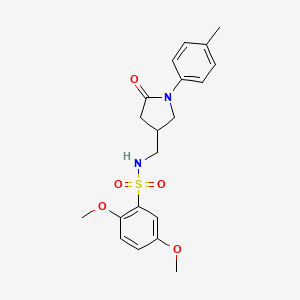
![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)